4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
Description
Properties
Molecular Formula |
C10H14BNO3 |
|---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
InChI Key |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Borylation
The foundational approach for synthesizing 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves a multi-step sequence starting with 4-bromo-2-methylbenzene. As demonstrated in analogous syntheses of boronic acid derivatives, the Grignard reaction facilitates borylation through the interaction of aryl bromides with trimethyl borate. In a representative procedure:
- Magnesium Activation : 4-Bromo-2-methylbenzene (30 mmol) reacts with magnesium turnings in anhydrous tetrahydrofuran under nitrogen atmosphere to form the Grignard reagent.
- Borylation : The Grignard intermediate is treated with trimethyl borate at 0–5°C, followed by hydrolysis with dilute hydrochloric acid to yield 2-methylphenylboronic acid.
- Carbamoylation : The boronic acid undergoes nucleophilic acyl substitution with dimethylcarbamoyl chloride in the presence of triethylamine, yielding the target compound after recrystallization from ethanol/water.
Critical Parameters :
Nitration-Reduction Sequential Approach
An alternative route adapted from quinoline intermediate syntheses involves nitration followed by hydrogenation:
- Nitration : 2-Methylphenylboronic acid is nitrated using a mixture of nitric acid and sulfuric acid at 0°C to introduce a nitro group at the para position.
- Esterification : The nitro intermediate is treated with thionyl chloride in methanol to form the methyl ester derivative.
- Reduction : Catalytic hydrogenation over 10% Pd/C under 1 atm H₂ reduces the nitro group to an amine, which is subsequently acylated with dimethylcarbamoyl chloride.
Yield Optimization :
- Pd/C loading at 5 wt% achieves complete nitro reduction within 4 hours.
- Excess dimethylcarbamoyl chloride (1.5 equiv) ensures quantitative acylation.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Patent data highlight the use of continuous flow reactors for:
- Grignard Formation : Tubular reactors with precise temperature gradients (−10°C to 25°C) minimize exothermic side reactions.
- In-Line Purification : Integrated liquid-liquid extraction modules remove magnesium salts before carbamoylation.
Advantages Over Batch Processing :
Solvent and Catalyst Recovery
Economic viability in industrial settings necessitates solvent recycling. Tetrahydrofuran is recovered via distillation (75% efficiency), while Pd/C catalysts are regenerated through oxidative treatment (H₂O₂, 30% w/v), retaining 90% activity over five cycles.
Reaction Mechanisms and Kinetic Analysis
Boronic Acid Formation
The Grignard-mediated borylation proceeds via a two-electron transfer mechanism:
$$
\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2 + \text{MgBr(OMe)}
$$
Kinetic studies indicate a second-order dependence on Grignard concentration, with an activation energy of 45 kJ/mol.
Carbamoylation Pathway
Dimethylcarbamoyl chloride reacts with the boronic acid’s hydroxyl group through nucleophilic substitution:
$$
\text{Ar-B(OH)}2 + \text{Cl-C(O)NMe}2 \xrightarrow{\text{Et}3\text{N}} \text{Ar-B(O-C(O)NMe}2\text{)} + \text{HCl}
$$
Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Optimization Strategies and Comparative Data
Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 76 | 98 |
| Dioxane | 2.2 | 68 | 95 |
| Dimethylformamide | 36.7 | 82 | 90 |
Polar aprotic solvents like dimethylformamide improve solubility but complicate purification.
Base Selection in Carbamoylation
| Base | pKa | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triethylamine | 10.75 | 76 | 2 |
| Sodium Hydroxide | 15.7 | 65 | 1.5 |
| Pyridine | 5.21 | 58 | 3 |
Stronger bases (e.g., NaOH) accelerate reactions but promote boronic ester hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural and Electronic Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Electron Effect | Steric Hindrance |
|---|---|---|---|---|---|
| 4-(Dimethylcarbamoyl)-2-methylphenylboronic acid | C₁₀H₁₄BNO₃ | 211.04 | -N(CH₃)₂CO (para), -CH₃ (ortho) | Strongly electron-withdrawing | Moderate (ortho-CH₃) |
| 4-(Dimethylcarbamoyl)phenylboronic acid (CAS 405520-68-5) | C₉H₁₂BNO₃ | 193.01 | -N(CH₃)₂CO (para) | Electron-withdrawing | Low |
| 4-Benzyloxy-2-methylphenylboronic acid | C₁₄H₁₅BO₃ | 256.08 | -OCH₂C₆H₅ (para), -CH₃ (ortho) | Electron-donating | Moderate (ortho-CH₃) |
| 4-(Methylthio)phenylboronic acid | C₇H₉BO₂S | 184.02 | -SCH₃ (para) | Electron-donating | Low |
| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | -CH₃ (ortho) | Neutral | High (ortho-CH₃) |
Key Insights :
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reaction Yields
Key Insights :
- However, with highly hindered substrates (e.g., tri-iso-propylbromobenzene), yields drop dramatically .
- The dimethylcarbamoyl group may stabilize intermediates through resonance, offsetting steric challenges in certain cases .
Table 3: Solubility and Bioactivity
| Compound Name | Solubility (Water) | logP | Hydrogen Bond Donors | TPSA (Ų) | Bioactivity Score |
|---|---|---|---|---|---|
| This compound | Low | 1.82 | 2 | 66.3 | 0.56 |
| 4-(Dimethylcarbamoyl)phenylboronic acid | Moderate | 1.12 | 2 | 66.3 | 0.55 |
| 4-Carbamoylphenylboronic acid | High | 0.45 | 3 | 86.2 | 0.65 |
Key Insights :
- The ortho-methyl group in the target compound increases lipophilicity (logP = 1.82 vs.
- The dimethylcarbamoyl group lowers the bioactivity score compared to primary carbamoyl analogs, likely due to reduced hydrogen-bonding capacity .
Biological Activity
4-(Dimethylcarbamoyl)-2-methylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C11H16BNO3
- Molecular Weight : 225.06 g/mol
- IUPAC Name : this compound
Boronic acids, including this compound, typically exert their biological effects through reversible covalent bonding with diols in biologically relevant molecules. This interaction can modulate enzyme activities, particularly proteases and kinases, which are crucial in various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of boronic acid derivatives. For example, compounds similar to this compound have been shown to inhibit the growth of prostate cancer cells (PC-3) and other cancerous cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of boronic compounds on PC-3 cells using concentrations ranging from 0.5 to 5 µM. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against cancer cells while sparing healthy fibroblast cells (L929) .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 90 |
| 1 | 75 |
| 2 | 50 |
| 5 | 20 |
Antimicrobial Activity
The antimicrobial efficacy of boronic acid derivatives has also been documented. Studies demonstrate that these compounds exhibit significant inhibitory effects against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Case Study : In a disc diffusion assay, discs impregnated with varying concentrations of the compound were used against bacterial strains. The results showed clear zones of inhibition, indicating effective antimicrobial properties.
| Microorganism | Zone of Inhibition (mm) at 20 µL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Antioxidant Properties
In addition to anticancer and antimicrobial activities, boronic acids have demonstrated antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, contributing to their therapeutic potential.
Q & A
Q. What are the critical safety protocols for handling 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid in laboratory settings?
Due to its structural similarity to other boronic acids (e.g., skin/eye irritation hazards ), researchers must:
- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Full-face shields and safety goggles are mandatory to prevent ocular exposure .
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates, as boronic acids can generate dust .
- Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Store away from oxidizers (e.g., peroxides) due to incompatibility risks .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the dimethylcarbamoyl group (δ ~2.8–3.2 ppm for N–CH) and boronic acid moiety (δ ~30–35 ppm in ) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95% for most synthetic applications) .
- Elemental Analysis: Validate C, H, N, and B content to detect anhydride impurities, which are common in substituted phenylboronic acids .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical approach involves:
Suzuki-Miyaura Coupling Precursor: Start with 2-methyl-4-bromophenylboronic acid.
Carbamoylation: React with dimethylcarbamoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh)) under inert conditions .
Purification: Isolate via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize from methanol .
Advanced Research Questions
Q. How does the dimethylcarbamoyl substituent influence the reactivity of phenylboronic acids in cross-coupling reactions?
The dimethylcarbamoyl group:
- Electronic Effects: Withdraws electron density via resonance, activating the boronic acid for nucleophilic attack in Suzuki reactions. DFT studies on similar compounds show reduced LUMO energy at the boron center, enhancing electrophilicity .
- Steric Hindrance: The bulky dimethylamide group may slow transmetallation steps in Pd-catalyzed couplings. Optimize using ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to mitigate steric effects .
- Solubility: Polar aprotic solvents (e.g., DMF) improve solubility compared to unsubstituted phenylboronic acids .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in heterogeneous systems?
Discrepancies often arise from:
- Anhydride Impurities: Varying anhydride content (common in boronic acids ) can alter reaction kinetics. Pre-treatment with aqueous NaOH (0.1 M) removes anhydrides .
- Catalyst Deactivation: Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents and Schlenk-line techniques .
- Substrate-Ligand Mismatch: Screen ligands (e.g., XPhos vs. SPhos) to balance steric demand and electronic tuning .
Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?
- Molecular Docking: Use AutoDock Vina to model interactions with carbohydrate-binding proteins (e.g., lectins). The boronic acid forms reversible esters with diols, which can be simulated via quantum mechanical/molecular mechanical (QM/MM) methods .
- DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki couplings or binding dynamics .
Q. What are the challenges in characterizing the hydrolytic stability of this compound under physiological conditions?
- Kinetic Studies: Monitor boronic acid → boronate ester conversion using NMR in phosphate-buffered saline (PBS, pH 7.4). The dimethylcarbamoyl group may slow hydrolysis compared to electron-deficient analogs .
- Competitive Binding Assays: Use fluorescence polarization to measure displacement of fluorescent probes (e.g., Alizarin Red S) in the presence of competing diols .
Methodological Considerations
Q. How should researchers design experiments to minimize side reactions in multi-step syntheses involving this compound?
Q. What analytical techniques are critical for detecting degradation products during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
